3-(Pyrrolidin-1-yl)piperidine

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Medicinal chemistry programs needing the 3-pyrrolidin-1-yl substitution on piperidine often face multi-step syntheses that delay SAR cycles. 3-(Pyrrolidin-1-yl)piperidine (CAS 144243-28-7) provides the fastest entry: a one-step, quantitative SN2 route enables 50 g lots within 24 h, shortening design-make-test cycles. This conformationally locked diamine places the pyrrolidine nitrogen in a gauche orientation relative to piperidine NH, precisely matching the sigma-1 receptor pharmacophore (Ki 1.34 nM). Key benefits: • Defined N-N geometry ensures batch-to-batch reproducibility; • 95% free base or dihydrochloride salt (CAS 1185300-96-2) for aqueous-compatible workflows; • High pKa (10.28) guarantees >90% protonation at intestinal pH for ADME-PK studies. Research and bulk quantities are available with rapid global dispatch.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 144243-28-7
Cat. No. B136534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-yl)piperidine
CAS144243-28-7
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCCNC2
InChIInChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2
InChIKeyDSRVXZMXCPNZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-yl)piperidine (CAS 144243-28-7): Baseline Identity as a Conformationally Rigid Heterocyclic Diamine Scaffold


3-(Pyrrolidin-1-yl)piperidine is a saturated heterocyclic compound combining a pyrrolidine ring directly attached to the 3‑position of a piperidine ring (C₉H₁₈N₂; MW 154.25). It is classified as a conformationally locked diamine that has been highlighted as a “privileged” motif in medicinal chemistry because its two endocyclic nitrogen atoms are fixed in a defined spatial orientation, enabling predictable presentation of pharmacophoric elements [1]. The compound is typically supplied as a 95 % pure free base (clear oil), with the dihydrochloride salt (CAS 1185300‑96‑2) also readily available for aqueous‑compatible formulations.

Why a Generic Piperidine‑Pyrrolidine Hybrid Cannot Replace 3‑(Pyrrolidin‑1‑yl)piperidine in Modern Medicinal Chemistry Programs


Although the molecular formula C₉H₁₈N₂ is shared by several constitutional isomers (e.g., the 4‑pyrrolidin‑yl isomer, N‑pyrrolidin‑yl‑piperidine isomers, and numerous ring‑expanded or ‑contracted analogs), each regioisomer presents a distinct nitrogen‑nitrogen distance, pKa profile, and conformational ensemble. 3‑(Pyrrolidin‑1‑yl)piperidine specifically places the pyrrolidine nitrogen in a β‑relationship to the piperidine NH, generating a gauche orientation of the two nitrogen lone pairs that has been systematically exploited in sigma‑receptor pharmacophores [1][2]. Since the commercial procurement pathway (free base vs. salt, trace‑metal content, batch‑to‑batch purity) directly impacts downstream synthetic yield, any generic swap without confirmatory analytical data risks irreproducible biological results or outright synthetic failure.

3‑(Pyrrolidin‑1‑yl)piperidine: Quantitative Differentiation Versus Closest Analogs


Synthetic Accessibility Advantage: 3‑ vs. 4‑(Pyrrolidin‑1‑yl)piperidine

The 2011 one‑step synthesis of 3‑(pyrrolidin‑1‑yl)piperidine proceeds via direct nucleophilic substitution of 3‑bromopiperidine with pyrrolidine, providing the target compound in quantitative yield without chromatographic purification [1]. In contrast, the 4‑isomer (CAS 5004‑07‑9) typically requires a more involved multi‑step sequence, often via reductive amination of 4‑piperidone, resulting in a lower overall isolated yield (commonly ≤60 % in early‑stage routes) [2]. This differential in synthetic burden makes the 3‑isomer the preferred late‑stage diversification intermediate when overall campaign timeline and scalability are critical.

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Conformational Rigidity Drives Binding‑Pose Predictability in Sigma‑Receptor Pharmacophores

In a landmark sigma‑receptor SAR study, the authors systematically restrained the pharmacophore by embedding it into pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline frameworks. Compounds built on the 3‑pyrrolidin‑1‑yl‑piperidine scaffold (exemplified by compound 12 in that study) achieved a sigma‑1 receptor Ki of 1.34 nM, which is within 1.5‑fold of the unconstrained parent compound (Ki = 2.1 nM) and approximately 10‑fold superior to the homopiperidine‑constrained analog (Ki ≈ 20 nM, estimated from graph) [1][2]. This demonstrates that the 3‑pyrrolidin‑1‑yl‑piperidine geometry preserves high receptor complementarity while reducing conformational entropy.

CNS Drug Discovery Sigma Receptor Structure‑Based Design

LogP and Aqueous Solubility Advantage Over the 4‑Positional Isomer

The measured octanol‑water partition coefficient (LogP) for 3‑(pyrrolidin‑1‑yl)piperidine is 0.84, with a corresponding intrinsic aqueous solubility (LogSW) of −0.04 . In contrast, 4‑(pyrrolidin‑1‑yl)piperidine has a predicted LogP of ~1.2 (ACD/Labs estimate) . The lower LogP of the 3‑isomer translates to roughly 2‑fold lower lipophilicity, a parameter directly correlated with reduced phospholipidosis risk and improved oral absorption potential.

Physicochemical Profiling Drug‑likeness Permeability

Base Strength (pKa) Differentiation Dictates Protonation State at Physiological pH

The predicted pKa of the piperidine NH in 3‑(pyrrolidin‑1‑yl)piperidine is 10.28 ± 0.20 . The corresponding N‑pyrrolidinyl‑piperidine isomer (where the pyrrolidine is attached via the pyrrolidine nitrogen to the piperidine ring, forming a tertiary amine) has a predicted pKa of ~8.8 . This 1.5‑unit difference means that at pH 7.4 the 3‑isomer is >90 % protonated, whereas the N‑isomer is only ~50 % protonated, profoundly altering the ability to form ionic interactions with target proteins or to be formulated as a stable salt.

Physicochemical Profiling Salt Selection Permeability

Where 3‑(Pyrrolidin‑1‑yl)piperidine Delivers Measurable Advantage: Recommended Application Scenarios


Late‑Stage Diversification of a Piperidine‑Containing Lead Series

When a medicinal chemistry program has identified the 3‑position of a piperidine ring as a vector for introducing basic heterocycles, 3‑(pyrrolidin‑1‑yl)piperidine offers the fastest synthetic entry among positional isomers. Its one‑step, quantitative SN2 route [1] allows CROs to prepare 50‑gram lots within 24 h, avoiding the multi‑step reductive amination required for the 4‑isomer. This directly translates into a shorter design‑make‑test cycle (Section 3, Evidence Item 1).

CNS‑Penetrant Sigma‑Receptor Probe Synthesis

The established sigma‑1 receptor pharmacophore uses the 3‑pyrrolidin‑1‑yl‑piperidine core to enforce a gauche nitrogen‑nitrogen geometry. Using the exact building block ensures that the resulting probe molecule maintains the low‑nanomolar Ki values (1.34 nM in the literature precedent) already validated against the unconstrained parent (Section 3, Evidence Item 2). This specificity cannot be replicated by the 4‑isomer, which positions the pyrrolidine nitrogen in an anti‑periplanar conformation relative to the piperidine NH.

Oral Biopharmaceutical Formulation Requiring a Stably Protonated Amine

For projects where a protonated amine is required for salt bridging or solubility, the high pKa of 3‑(pyrrolidin‑1‑yl)piperidine (10.28) ensures >90 % protonation at intestinal pH. This property, combined with its moderate LogP (0.84), makes the dihydrochloride salt an ideal choice for early ADME‑PK studies where solubility‑driven bioavailability is a known attrition factor (Section 3, Evidence Items 3 and 4).

Academic Core‑Facility Repository for Privileged Scaffolds

Core facilities that curate libraries of privileged scaffolds for screening can stock 3‑(pyrrolidin‑1‑yl)piperidine as a distinct entry because it addresses a well‑defined chemical space (fraction sp³ = 1.0; TPSA = 15.3 Ų) that is complementary to the more planar 4‑isomer. Having both isomers on the shelf, but understanding their differential physicochemical signatures, enables hit‑triage teams to make data‑driven analogue decisions from the outset (Section 3, all evidence dimensions).

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